molecular formula C7H10O3 B138402 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) CAS No. 152140-67-5

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI)

Cat. No.: B138402
CAS No.: 152140-67-5
M. Wt: 142.15 g/mol
InChI Key: VIISFWHULVEBKX-NTSWFWBYSA-N
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Description

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) is an organic compound with a complex structure. It belongs to the class of cyclopentene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentene, which is subjected to a series of chemical reactions to introduce the carboxylic acid and hydroxy groups.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carboxylic acid derivatives: Compounds with similar structures but different functional groups.

    Hydroxycyclopentene esters: Compounds with hydroxy and ester groups attached to a cyclopentene ring.

Uniqueness

3-Cyclopentene-1-carboxylicacid,2-hydroxy-,methylester,(1S-cis)-(9CI) is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1S,2R)-2-hydroxycyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h2,4-6,8H,3H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISFWHULVEBKX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC=C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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